Synthetic Yield Advantage: Bromoethyl Group Enables 77% Yield in Carbazole Derivatization vs. 11% for Alternative Route
The 9-(2-bromoethyl) group facilitates a high-yield synthesis route. Using 9-carbazole ethanol as a starting material, a yield of approximately 77% was achieved for the synthesis of 9-(2-bromoethyl)-9H-carbazole . In stark contrast, an alternative synthesis route involving the direct alkylation of carbazole with 1,2-dibromoethane resulted in a significantly lower yield of approximately 11% . This 7-fold difference in yield highlights the practical advantage of sourcing the pre-formed bromoethyl intermediate for efficient and cost-effective derivatization.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ~77% yield |
| Comparator Or Baseline | Alternative synthetic route using carbazole and 1,2-dibromoethane: ~11% yield |
| Quantified Difference | +66 percentage points (7x higher) |
| Conditions | Route 1: From 9-carbazole ethanol; Route 2: Carbazole + 1,2-dibromoethane |
Why This Matters
The 7-fold higher yield translates directly to lower cost per gram and improved synthetic efficiency when using the compound as a building block.
